molecular formula C12H10ClNO3S B3721573 Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B3721573
M. Wt: 283.73 g/mol
InChI Key: RKRKVIGBLODSLI-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a thiophene derivative featuring a 4,5-dihydrothiophene core substituted with a 3-chlorophenylamino group at position 2, a methyl ester at position 3, and a ketone at position 4. The 3-chlorophenyl group introduces electron-withdrawing effects, which may influence electronic distribution and intermolecular interactions, while the methyl ester group impacts lipophilicity and metabolic stability compared to bulkier esters .

Properties

IUPAC Name

methyl 5-(3-chlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-17-12(16)10-9(15)6-18-11(10)14-8-4-2-3-7(13)5-8/h2-5,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKVIGBLODSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CSC1=NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline, methyl acetoacetate, and elemental sulfur.

    Formation of Intermediate: The initial step involves the reaction of 3-chloroaniline with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate enamine.

    Cyclization: The enamine intermediate undergoes cyclization with elemental sulfur to form the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent at Position 2 Substituent at Position 3 Core Modification Molecular Weight (g/mol) Yield (%) Key Properties/Data
Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate (Target) 3-Chlorophenylamino Methyl ester 4,5-Dihydrothiophene ~269.7* N/A Hypothesized higher lipophilicity vs. ethyl esters
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate 4-Fluorophenylamino Ethyl ester 4,5-Dihydrothiophene ~283.3* N/A Enhanced solubility due to fluoro group
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Complex 4-hydroxyphenyl-ethoxy substituent Ethyl ester Tetrahydrobenzo[b]thiophene 390.1370 (HRMS-ESI) 22% Lower yield; hydrogen bonding via -OH
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile Morpholino Cyano 4,5-Dihydrothiophene 211.2 (LC-MS) 58% Polar morpholino group enhances solubility

*Calculated based on molecular formula.

Substituent-Driven Reactivity and Properties

  • Electron-Withdrawing vs. The cyano group in 2-morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile introduces strong electron-withdrawing effects, which may stabilize the thiophene ring and alter tautomeric equilibria compared to ester derivatives.
  • Ester Group Impact :

    • Methyl ester (target compound) vs. ethyl ester (): Methyl esters generally exhibit lower molecular weight and higher volatility but may reduce metabolic stability compared to ethyl esters due to faster hydrolysis in biological systems.
  • Synthetic Yields: The lower yield (22%) of the tetrahydrobenzo[b]thiophene derivative suggests steric or electronic challenges in its synthesis, possibly due to the bulky tetrahydrobenzo ring. In contrast, the morpholino-substituted analog achieved a higher yield (58%), likely due to the stabilizing effects of the morpholino group during cyclization.

Crystallographic and Spectroscopic Insights

  • X-ray Diffraction: While the target compound lacks crystallographic data, analogs like 2-morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile were structurally confirmed via X-ray studies. The dihydrothiophene ring in such compounds is planar, with substituents (e.g., morpholino) adopting orthogonal orientations relative to the ring plane.
  • NMR and MS: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed distinct $^1$H NMR signals for its ethoxy and hydroxy groups, while HRMS-ESI confirmed its molecular weight.

Biological Activity

Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step reaction starting from readily available precursors. The general synthetic route includes:

  • Formation of Thiophene Ring : The initial step often involves the cyclization of appropriate precursors to form the thiophene ring.
  • Substitution Reactions : The introduction of the 3-chlorophenyl amino group is achieved through nucleophilic substitution reactions.
  • Carboxylation : The carboxylate group is introduced to complete the structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes its activity against selected microorganisms:

MicroorganismTypeInhibition Zone (mm)Comparison with Ampicillin
Staphylococcus aureusGram-positive15Higher
Escherichia coliGram-negative12Comparable
Pseudomonas aeruginosaGram-negative10Lower
Bacillus subtilisGram-positive18Higher

The compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting a promising antibacterial profile .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following findings were observed:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • MTT Assay Results : The compound demonstrated significant cytotoxicity with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells.
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased annexin V staining in treated cells.

Study on Antimicrobial Properties

A study conducted by researchers focused on evaluating the antibacterial efficacy of various derivatives of thiophene compounds, including this compound. The results indicated that this compound had a broader spectrum of activity compared to standard antibiotics like Ampicillin, particularly against resistant strains .

Study on Anticancer Activity

Another significant study investigated the anticancer properties of this compound using a panel of human tumor cell lines. The results showed that it inhibited cell proliferation effectively and was more potent than several known chemotherapeutic agents . Molecular docking simulations indicated that the compound binds effectively to key targets involved in cell cycle regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 2
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Methyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.